2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1207961-49-6) is a boronic ester widely employed in pharmaceutical and materials science research. Its structure features a 4-chloro-2-methoxy-6-methylphenyl group attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key advantages include:
- High Stability: The pinacol boronate group enhances resistance to hydrolysis compared to free boronic acids.
- Reactivity: Facilitates Suzuki-Miyaura cross-coupling reactions for C–C bond formation.
- Scalability: Synthesized in high yields (e.g., 90% in analogous protocols) .
Primary applications include serving as an intermediate in drug discovery and as a tool compound in materials science .
Properties
IUPAC Name |
2-(4-chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-9-7-10(16)8-11(17-6)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUUEDHYGGLXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-methoxy-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts (optional)
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.
Oxidation: The boronate ester can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene)
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: 4-Chloro-2-methoxy-6-methylphenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, electronic materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Transmetalation: The boronate ester reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The palladium-boron complex undergoes oxidative addition with an aryl or vinyl halide, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 627525-96-6)
- Similarity : 0.87 (structural similarity score) .
- Key Differences :
- The methoxy group is at the 3-position instead of the 2-position.
- Lacks the 6-methyl group, reducing steric hindrance.
- Applications : Used in aryl coupling reactions; lower steric bulk may enhance reactivity in certain cross-couplings .
2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2096998-40-0)
- Similarity : 0.84 .
- Key Differences: Isopropoxy group replaces methoxy at the 3-position.
- Synthesis : Requires longer reaction times for etherification steps .
Positional Isomers ()
Functional Group Modifications
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d)
- Structure : Contains a hydroxymethyl group at the 4-position.
- Synthesis : Achieved 90% yield via pinacol esterification .
- Applications : Hydroxymethyl group improves solubility in polar solvents, making it suitable for aqueous-phase reactions .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Steric and Electronic Modifications in Analogues
2-(3-Chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FM-1096)
- Structure : Chloro and methoxy groups at 3- and 4-positions, respectively.
- Impact : Steric crowding at the 3- and 4-positions may hinder coupling reactions compared to the target compound .
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparative Data Table
Key Research Findings
Substituent Position : Methoxy at the 2-position (target compound) optimizes steric and electronic effects for coupling reactions compared to 3-methoxy analogues .
Steric Hindrance : Bulkier groups (e.g., isopropoxy) reduce reaction rates but improve selectivity in hindered environments .
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance oxidative stability and reactivity in cross-couplings .
Scalability : High-yield syntheses (≥90%) are achievable for pinacol boronate esters, underscoring their industrial utility .
Biological Activity
2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological targets due to the presence of both aromatic and boron functionalities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20BClO3
- Molecular Weight : 282.571 g/mol
- CAS Number : 1207961-49-6
- SMILES Notation : COc1cc(Cl)cc(C)c1B2OC(C)(C)C(C)(C)O2
The compound features a chlorinated aromatic ring and a dioxaborolane moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Compounds containing boron have been noted for their potential antimicrobial properties. The dioxaborolane structure may enhance the interaction with bacterial cell walls or enzymes critical for bacterial survival.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A). This enzyme is implicated in several diseases including cancer and neurodegenerative disorders. Research has demonstrated that modifications in the structure can lead to significant changes in enzyme affinity and selectivity.
- Anti-inflammatory Properties : Some studies suggest that boron-containing compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Study on DYRK1A Inhibition
A recent study focused on the development of DYRK1A inhibitors using a series of boron-containing compounds. The findings indicated that specific structural modifications could enhance inhibitory potency:
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Compound A | 10 | High | Potent against DYRK1A |
| Compound B | 25 | Moderate | Selective for DYRK1A over other kinases |
| This compound | TBD | TBD | Under investigation |
Antimicrobial Assessment
In another study assessing antimicrobial properties, various derivatives of boron compounds were tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while some derivatives show promising activity against specific strains, further optimization is necessary for enhanced efficacy.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via boron triflate-mediated borylation of substituted aryl halides or through transesterification of pinacol boronic esters. A representative protocol involves reacting 4-chloro-2-methoxy-6-methylphenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (e.g., argon), followed by acid quenching and purification via column chromatography (Hex/EtOAc gradient) . Key parameters include strict moisture control and reaction temperatures maintained at 0–25°C to minimize boronate decomposition.
Q. How is the purity and structural integrity of this dioxaborolane validated in research settings?
Analytical methods include:
- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., chloro, methoxy groups) and dioxaborolane ring integrity.
- GC-MS/HPLC : Quantifies purity (>95% typical) and detects residual solvents or byproducts.
- Elemental analysis : Validates boron content (theoretical ~3.3%) .
Contradictions in spectral data (e.g., unexpected splitting in ¹¹B NMR) may indicate incomplete borylation or hydrolysis artifacts, necessitating repeat synthesis under drier conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro-methoxy-methyl substituent influence cross-coupling reactivity?
The 4-chloro-2-methoxy-6-methylphenyl group imposes steric hindrance near the boron center, reducing reactivity in Suzuki-Miyaura couplings compared to less-substituted analogs. However, the electron-donating methoxy group enhances stability against protodeboronation. Methodological adjustments include:
Q. What strategies resolve contradictions in reaction yields reported for this compound in C–H borylation?
Discrepancies often arise from:
- Substrate purity : Hydrolysis of the dioxaborolane ring (detectable via ¹¹B NMR at δ ~30 ppm) lowers effective boron content.
- Catalyst compatibility : Iridium catalysts (e.g., [Ir(OMe)(cod)]₂) outperform rhodium in sterically hindered systems, achieving >90% conversion vs. <50% with RhCl(PPh₃)₃ .
A stepwise protocol is recommended: pre-dry substrates with molecular sieves, use degassed solvents, and monitor reaction progress via TLC (Rf ~0.4 in Hex/EtOAc 4:1) .
Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitutions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the boron center’s electrophilicity and substituent-directed regioselectivity. Key findings:
- The meta position to the boron (relative to the chloro group) is most reactive due to reduced steric congestion (ΔG‡ ~15 kcal/mol lower than ortho) .
- Solvent effects (e.g., toluene vs. DMF) alter charge distribution, validated experimentally via competition reactions with iodobenzene .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in large-scale synthesis, and how are they mitigated?
- Hydrolysis sensitivity : The dioxaborolane ring hydrolyzes in protic solvents, forming boronic acids. Solutions include:
- Schlenk techniques : For air-free handling.
- Stabilizers : Addition of 1–2% triethylamine prolongs shelf life .
- Byproduct formation : Homocoupling (e.g., biaryl formation) occurs if Pd catalysts are not rigorously purified. Use of Pd(OAc)₂ with SPhos ligand reduces this side reaction .
Q. How does the methylthio group in structurally related compounds (e.g., 2-(5-Chloro-2-(methylthio)phenyl analog) compare in reactivity?
The methylthio group enhances oxidative stability but reduces coupling efficiency due to sulfur’s coordination with Pd catalysts. Thiophilic additives (e.g., CuI) or ligand switching to XPhos improves yields from 40% to 75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
